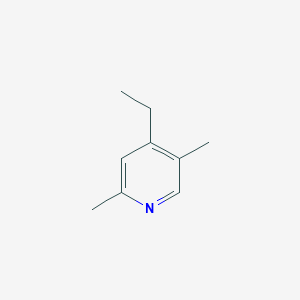
2,5-Dimethyl-4-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-ethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of two methyl groups at the 2nd and 5th positions and an ethyl group at the 4th position on the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-ethylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,5-dimethylpyridine with ethyl halides under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process may utilize catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the methyl and ethyl positions .
科学的研究の応用
2,5-Dimethyl-4-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dimethyl-4-ethylpyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
2,5-Dimethylpyridine: Lacks the ethyl group at the 4th position.
4-Ethylpyridine: Lacks the methyl groups at the 2nd and 5th positions.
2,4,6-Trimethylpyridine: Contains three methyl groups but no ethyl group.
Uniqueness
2,5-Dimethyl-4-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
特性
CAS番号 |
74304-03-3 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
4-ethyl-2,5-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-8(3)10-6-7(9)2/h5-6H,4H2,1-3H3 |
InChIキー |
JBNJDXSYIBJKBL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
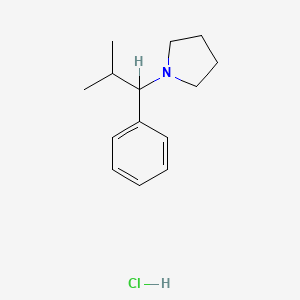
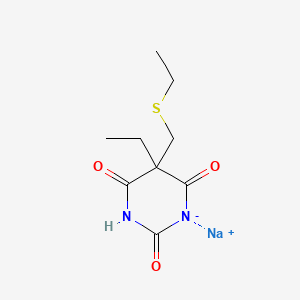
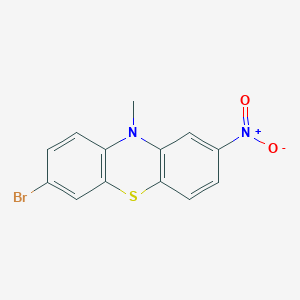
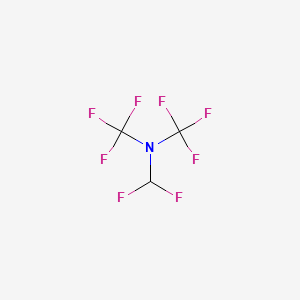
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
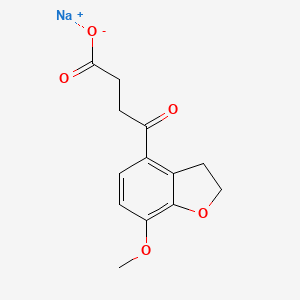

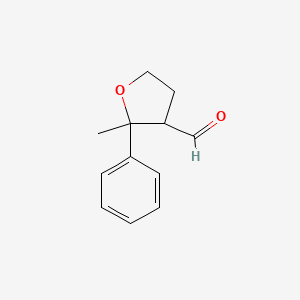
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
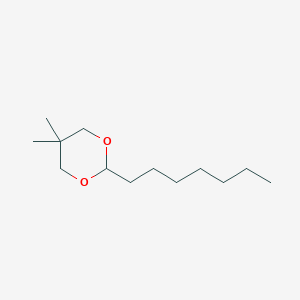
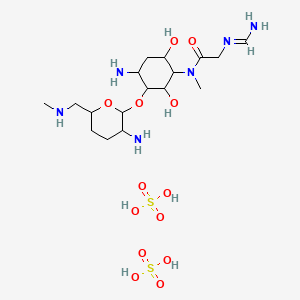
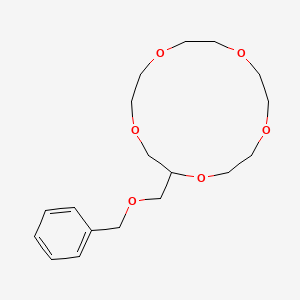
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
